Cas no 1511069-02-5 (1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol)

1-(5-Fluoro-2-methoxyphenyl)cyclopropylmethanol is a fluorinated aromatic cyclopropane derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a cyclopropylmethanol moiety with a substituted phenyl ring, offering unique steric and electronic properties. The presence of a fluoro substituent enhances metabolic stability and bioavailability, while the methoxy group contributes to selective binding interactions. This compound serves as a versatile intermediate in synthetic chemistry, particularly for the development of bioactive molecules. Its well-defined molecular framework makes it valuable for structure-activity relationship (SAR) studies. High purity and consistent synthesis protocols ensure reliability for research applications.
1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol structure
1511069-02-5 structure
Product name:1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol
CAS No:1511069-02-5
MF:C11H13FO2
MW:196.218127012253
CID:5969617
PubChem ID:83685884

1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol
    • EN300-1865478
    • 1511069-02-5
    • [1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol
    • Inchi: 1S/C11H13FO2/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6,13H,4-5,7H2,1H3
    • InChI Key: VUSDEYSZSZEZHG-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)C1(CO)CC1)OC

Computed Properties

  • Exact Mass: 196.08995782g/mol
  • Monoisotopic Mass: 196.08995782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 1.9

1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1865478-0.05g
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol
1511069-02-5
0.05g
$959.0 2023-09-18
Enamine
EN300-1865478-10.0g
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol
1511069-02-5
10g
$4914.0 2023-06-03
Enamine
EN300-1865478-1g
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol
1511069-02-5
1g
$1142.0 2023-09-18
Enamine
EN300-1865478-10g
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol
1511069-02-5
10g
$4914.0 2023-09-18
Enamine
EN300-1865478-5g
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol
1511069-02-5
5g
$3313.0 2023-09-18
Enamine
EN300-1865478-0.25g
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol
1511069-02-5
0.25g
$1051.0 2023-09-18
Enamine
EN300-1865478-1.0g
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol
1511069-02-5
1g
$1142.0 2023-06-03
Enamine
EN300-1865478-0.1g
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol
1511069-02-5
0.1g
$1005.0 2023-09-18
Enamine
EN300-1865478-2.5g
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol
1511069-02-5
2.5g
$2240.0 2023-09-18
Enamine
EN300-1865478-5.0g
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol
1511069-02-5
5g
$3313.0 2023-06-03

1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol Related Literature

Additional information on 1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol

Comprehensive Overview of 1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol (CAS No. 1511069-02-5)

1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol (CAS No. 1511069-02-5) is a fluorinated aromatic compound featuring a cyclopropylmethanol moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both fluoro and methoxy substituents on the phenyl ring enhances its electronic properties, making it valuable for drug discovery programs targeting CNS disorders and inflammation. Researchers are particularly interested in its metabolic stability and bioavailability, which are critical factors in modern medicinal chemistry.

In recent years, the demand for fluorinated building blocks like 1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol has surged, driven by the pharmaceutical industry's focus on precision medicine and targeted therapies. The compound's cyclopropyl group contributes to conformational rigidity, a desirable trait for modulating protein-ligand interactions. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting the stringent requirements of preclinical development. Its synthetic route often involves palladium-catalyzed cross-coupling reactions, reflecting trends in green chemistry and atom economy.

The compound's lipophilicity (LogP ~2.3) and hydrogen-bonding capacity make it a candidate for blood-brain barrier penetration, a hot topic in neurodegenerative disease research. Computational studies using molecular docking suggest potential affinity for G-protein-coupled receptors (GPCRs), aligning with current interests in AI-driven drug design. Stability studies under various pH conditions indicate robustness in physiological environments, addressing frequent queries about compound shelf life and storage conditions (-20°C under nitrogen recommended).

From an industrial perspective, 1511069-02-5 exemplifies the growing market for tailor-made intermediates in contract manufacturing. Its scalable synthesis (typically 5-10 kg/batch) responds to the pharmaceutical industry's need for cost-effective API development. The compound's spectral data (IR: 3400 cm-1 for OH stretch; 19F NMR: -118 ppm) provide reliable quality control markers, frequently referenced in patent applications and regulatory submissions.

Environmental considerations surrounding fluorinated compounds have prompted studies on the biodegradability of 1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol. Recent OECD 301F tests show moderate degradation (42% in 28 days), positioning it favorably compared to persistent polyfluorinated substances (PFAS). This ecological profile makes it relevant to discussions about sustainable chemistry, a major focus in 2023-2024 research grants.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, addressing the pharmaceutical industry's shift toward next-generation therapeutics. The methanol group allows straightforward derivatization to esters or ethers, enabling rapid structure-activity relationship (SAR) exploration. Such flexibility explains its inclusion in several high-throughput screening libraries and fragment-based drug discovery platforms.

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